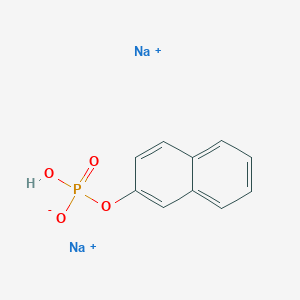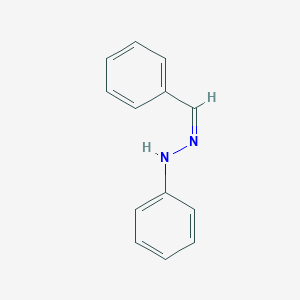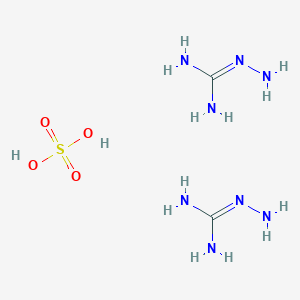
Sodium naphthalen-2-yl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium naphthalen-2-yl phosphate is a chemical compound. However, there is limited information available about this specific compound12.
Synthesis Analysis
The synthesis of Sodium naphthalen-2-yl phosphate is not explicitly mentioned in the available literature. However, alkali metal naphthalenides, such as lithium and sodium naphthalenide, are known to be powerful reducing agents used in various organic and inorganic syntheses34.Molecular Structure Analysis
The molecular structure of Sodium naphthalen-2-yl phosphate is not explicitly provided in the available literature. However, related compounds such as Sodium phosphate and Naphthalen-2-yl diphenyl phosphate have been studied567.Chemical Reactions Analysis
Specific chemical reactions involving Sodium naphthalen-2-yl phosphate are not detailed in the available literature. However, Sodium phosphate is known to react with hydrochloric acid to form phosphoric acid and sodium chloride8.Physical And Chemical Properties Analysis
The physical and chemical properties of Sodium naphthalen-2-yl phosphate are not explicitly provided in the available literature. However, Sodium phosphates are known to be white, crystalline solids or powders, highly soluble in water10.Wissenschaftliche Forschungsanwendungen
Electrochemical Remediation
A study by Pepprah and Khire (2008) investigated the electroremediation of naphthalene in aqueous solutions using alternating and direct currents. The research demonstrated that alternating current (AC) could degrade naphthalene almost completely over 48 hours, compared to a 65% reduction with direct current (DC). This indicates potential applications in water treatment and environmental remediation Pepprah & Khire, 2008.
Solvent Extraction for Pollutant Removal
Shao et al. (2016) explored the efficient removal of naphthalene-2-ol, a biologically recalcitrant pollutant, from aqueous solutions by solvent extraction. The study identified tributyl phosphate (TBP) as an effective extractant, achieving a 98% extraction efficiency. This suggests applications in the treatment of dye wastewater and other polluted water sources Shao et al., 2016.
Energy Storage
Cabañero et al. (2019) reported on sodium naphthalene-2,6-dicarboxylate as a promising anode material for sodium-ion batteries. The compound exhibited stable capacities and good rate capability, underlining its potential for use in energy storage applications Cabañero et al., 2019.
Enhancing Photophysical Properties
Jayabharathi et al. (2015) synthesized and characterized 1-(naphthalene-1-yl)-2,4,5-triphenyl-1H-imidazole and its derivatives, observing enhanced photoluminescence when anchored to superparamagnetic nanoparticles. This research has implications for the development of materials with advanced optical and magnetic properties Jayabharathi et al., 2015.
Safety And Hazards
The safety and hazards associated with Sodium naphthalen-2-yl phosphate are not explicitly mentioned in the available literature. However, Sodium phosphate is generally safe for consumption in moderate amounts, excessive intake can have potential health risks111213.
Zukünftige Richtungen
The future directions for research on Sodium naphthalen-2-yl phosphate are not explicitly mentioned in the available literature. However, there is ongoing research into the use of naphthalenides and phosphates in various fields1415.
Please note that the information provided is based on the available literature and may not be fully applicable to Sodium naphthalen-2-yl phosphate due to its specific characteristics. Further research is needed to provide a comprehensive analysis of Sodium naphthalen-2-yl phosphate.
Eigenschaften
IUPAC Name |
disodium;naphthalen-2-yl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9O4P.2Na/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10;;/h1-7H,(H2,11,12,13);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCLXKFIXXQHKE-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OP(=O)([O-])[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Na2O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium naphthalen-2-yl phosphate | |
CAS RN |
31681-98-8 |
Source


|
| Record name | 2-Naphthalenol, 2-(dihydrogen phosphate), sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium 2-naphthyl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














